Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
CAS No.: 302912-61-4
Cat. No.: VC16104432
Molecular Formula: C23H17ClN2O3
Molecular Weight: 404.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302912-61-4 |
|---|---|
| Molecular Formula | C23H17ClN2O3 |
| Molecular Weight | 404.8 g/mol |
| IUPAC Name | ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C23H17ClN2O3/c1-2-29-23(28)18-12-21(22(27)15-7-4-3-5-8-15)26-14-25-19(13-20(18)26)16-9-6-10-17(24)11-16/h3-14H,2H2,1H3 |
| Standard InChI Key | HORTVLAKZTXPBL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a pyrrolo[1,2-c]pyrimidine core, a bicyclic system combining pyrrole and pyrimidine rings. Key substituents include:
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A benzoyl group at position 7, introducing aromatic and electron-withdrawing characteristics.
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A 3-chlorophenyl moiety at position 3, contributing hydrophobic and halogen-bonding interactions.
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An ethyl ester at position 5, enhancing solubility and serving as a potential prodrug modification.
The spatial arrangement of these groups creates a rigid, planar structure conducive to target binding, as evidenced by computational modeling of analogous pyrrolopyrimidines .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.8 g/mol |
| CAS Registry Number | 302912-61-4 |
| IUPAC Name | Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
| Solubility (Predicted) | Low aqueous solubility; soluble in DMF, DMSO |
Synthesis and Optimization
Synthetic Pathways
The synthesis of ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions, as outlined below:
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Core Formation: Cyclocondensation of appropriately substituted precursors under reflux conditions. For example, a 7-azaindole derivative may undergo nitration and Suzuki-Miyaura coupling to install the 3-chlorophenyl group .
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Benzoylation: Introduction of the benzoyl group via Friedel-Crafts acylation or nucleophilic aromatic substitution, often using benzoyl chloride in the presence of Lewis acids like AlCl₃.
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Esterification: Ethyl ester formation at position 5 through acid-catalyzed ester exchange or carboxyl group activation with carbodiimide reagents.
Critical reaction parameters include:
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) for coupling steps; ethanol or toluene for esterification .
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Temperature Control: Reflux conditions (80–120°C) for cyclization; room temperature for sensitive coupling reactions .
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-couplings; radical initiators (e.g., benzoyl peroxide) for halogenation .
Yield Optimization
Recent advances in continuous-flow chemistry and microwave-assisted synthesis have improved yields from ~45% to 68% for analogous pyrrolopyrimidines . Key strategies include:
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Protecting Group Management: Temporary protection of reactive sites (e.g., tosylation of pyrrole nitrogen) to prevent side reactions .
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Purification Techniques: Gradient chromatography on silica gel or reverse-phase HPLC to isolate the target compound from regioisomers.
| Compound | Target | IC₅₀/EC₅₀ | Selectivity Index |
|---|---|---|---|
| 3-Benzoyl-5-aryl-pyrrolo[2,3-b]pyridine | AAK1 | 15 nM | >20 |
| 3-(3-Chlorophenyl)-7-azaindole | Dengue NS5 | 2.1 μM | 8.5 |
| Ethyl 7-benzoyl-3-(3-Cl-Ph)-pyrrolo[1,2-c]pyrimidine-5-carboxylate | Under investigation | - | - |
Industrial and Research Applications
Pharmaceutical Development
The compound serves as:
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A lead structure for antiviral drug discovery, particularly against RNA viruses.
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A chemical probe to study clathrin-mediated endocytosis and viral entry mechanisms .
Process Chemistry Innovations
Recent patent literature highlights solvent optimization strategies applicable to its synthesis:
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